REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([F:13])[CH2:11][CH2:10][CH2:9][NH:8][C:7]1=[O:12])=[O:5])[CH3:2]>C(O)C>[F:13][C@@:6]1([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:11][CH2:10][CH2:9][NH:8][C:7]1=[O:12]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1(C(NCCC1)=O)F
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Name
|
|
Quantity
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450 mL
|
Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Samples were prepared in batches
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Type
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TEMPERATURE
|
Details
|
with gentle heating
|
Type
|
CUSTOM
|
Details
|
sonication
|
Type
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FILTRATION
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Details
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The solution was then filtered through a Pall Acrodisc 37 mm syringe
|
Type
|
FILTRATION
|
Details
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filter with 1 μm glass fibre membrane
|
Type
|
CUSTOM
|
Details
|
to remove fines and undissolved material
|
Type
|
CUSTOM
|
Details
|
to give a solution with nominal concentration of 50 mg/mL
|
Name
|
|
Type
|
|
Smiles
|
F[C@@]1(C(NCCC1)=O)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |